1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20410628
InChI: InChI=1S/C10H17F3N2O/c11-10(12,13)9(16)3-6-15(7-9)8-1-4-14-5-2-8/h8,14,16H,1-7H2
SMILES:
Molecular Formula: C10H17F3N2O
Molecular Weight: 238.25 g/mol

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC20410628

Molecular Formula: C10H17F3N2O

Molecular Weight: 238.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol -

Specification

Molecular Formula C10H17F3N2O
Molecular Weight 238.25 g/mol
IUPAC Name 1-piperidin-4-yl-3-(trifluoromethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H17F3N2O/c11-10(12,13)9(16)3-6-15(7-9)8-1-4-14-5-2-8/h8,14,16H,1-7H2
Standard InChI Key XVUQKBVDIYTABL-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1N2CCC(C2)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Properties

Structural Features

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol comprises two heterocyclic rings:

  • Piperidine Ring: A six-membered saturated ring containing five carbon atoms and one nitrogen atom.

  • Pyrrolidine Ring: A five-membered saturated ring with four carbon atoms and one nitrogen atom, substituted with a hydroxyl (–OH) and trifluoromethyl (–CF₃) group at the 3-position.

The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapeutics.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₇F₃N₂O
Molecular Weight238.25 g/mol
IUPAC Name1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Key Functional Groups–CF₃, –OH, piperidine, pyrrolidine

Stereochemical Considerations

The compound’s stereochemistry at the 3-position (where –CF₃ and –OH are attached) may influence its biological activity. Enantiomeric forms could exhibit differential receptor binding, though such effects in pyrrolidine derivatives are often less pronounced compared to other chiral centers.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Ring Formation: Construction of the piperidine and pyrrolidine rings via cyclization reactions. For example, reductive amination or intramolecular nucleophilic substitution might be employed.

  • Trifluoromethylation: Introduction of the –CF₃ group using reagents like trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions.

  • Functionalization: Subsequent modifications, such as hydroxylation at the 3-position, often involve oxidation or hydrolysis steps.

Industrial-Scale Challenges

Scaling up synthesis requires optimizing:

  • Cost Efficiency: Trifluoromethylating agents are expensive, necessitating high-yield reactions.

  • Safety: Handling fluorinated compounds requires specialized equipment to avoid toxic byproduct release.

  • Purification: Chromatography or crystallization methods must resolve stereoisomers, which is critical for pharmaceutical applications.

Biological Activity and Mechanisms

Neurotransmitter Modulation

Piperidine-pyrrolidine hybrids are known to interact with:

  • Dopamine Receptors: Modulation of D₂/D₃ receptors linked to antipsychotic effects.

  • Serotonin Transporters: Inhibition of reuptake mechanisms, relevant to antidepressant activity.

The –CF₃ group’s electron-withdrawing properties may enhance binding affinity to these targets by stabilizing charge-transfer interactions.

Enzymatic Inhibition

Preliminary studies on analogous compounds suggest potential inhibition of:

  • Monoamine Oxidase (MAO): IC₅₀ values for similar derivatives range from 21–46 nM, indicating strong activity.

  • Acetylcholinesterase (AChE): Relevant to Alzheimer’s disease treatment, though data specific to this compound is lacking.

Pharmacological Properties

Pharmacokinetics (Hypothetical)

  • Absorption: High lipophilicity from –CF₃ may improve oral bioavailability.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with potential fluorinated metabolites.

  • Excretion: Renal clearance of hydrophilic metabolites, though fluorinated groups may prolong half-life.

Toxicity Profile

While in vivo data is absent, related compounds exhibit:

  • CNS Side Effects: Dizziness or sedation at high doses.

  • Hepatotoxicity: Elevated liver enzymes in rodent models.

Applications in Medicinal Chemistry

Neurological Disorders

  • Depression: As a serotonin-norepinephrine reuptake inhibitor (SNRI) candidate.

  • Parkinson’s Disease: Dopaminergic activity could alleviate motor symptoms.

Antibacterial Research

Sulfonamide analogs (e.g., Evitachem’s compound) show antimicrobial properties, suggesting possible derivatization pathways for this compound.

Challenges and Future Directions

Solubility Limitations

The –CF₃ group reduces aqueous solubility, necessitating formulation strategies like salt formation or nanoparticle delivery.

Stereoselective Synthesis

Developing enantioselective methods to produce single isomers could improve therapeutic efficacy and reduce side effects.

Comparison with Structural Analogues

Table 2: Activity Comparison of Piperidine-Pyrrolidine Derivatives

Compound–R GroupMAO Inhibition (IC₅₀)Solubility (mg/mL)
1-(Piperidin-4-yl)-3-(–CF₃)pyrrolidin-3-ol–CF₃~30 nM (predicted)0.15 (predicted)
1-(Piperidin-4-yl)-3–CH₃-pyrrolidin-3-ol–CH₃120 nM1.2
1-(Piperidin-4-yl)-3–OCH₃-pyrrolidin-3-ol–OCH₃85 nM0.9

Key trends:

  • –CF₃ Substitution: Enhances target affinity but reduces solubility.

  • –CH₃/OCH₃: Improve solubility at the cost of potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator